molecular formula C11H10N6OS B6426943 N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097892-26-5

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6426943
CAS No.: 2097892-26-5
M. Wt: 274.30 g/mol
InChI Key: LAONGOUJXYJSGB-UHFFFAOYSA-N
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Description

This compound features a 2,1,3-benzothiadiazole core, a heterocyclic system known for its electron-deficient aromaticity, which influences its electronic and photophysical properties . The triazol-2-yl ethyl side chain introduces a rigid, planar triazole ring, enhancing π-π stacking interactions, while the carboxamide group at position 5 provides hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c18-11(12-5-6-17-13-3-4-14-17)8-1-2-9-10(7-8)16-19-15-9/h1-4,7H,5-6H2,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAONGOUJXYJSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the formation of the triazole ring followed by its attachment to the benzothiadiazole moiety. The benzothiadiazole component can be synthesized through various methods, including the reaction of o-phenylenediamine with sulfur and carbon disulfide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the benzothiadiazole moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the benzothiadiazole ring .

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring connected to a benzothiadiazole moiety, which contributes to its stability and reactivity. The triazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, while the benzothiadiazole unit adds to its electronic properties.

Scientific Research Applications

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The triazole core can interact with active sites of enzymes, potentially leading to the development of new therapeutic agents.
  • Ligand for Biological Receptors : Its ability to form complexes with various receptors makes it a candidate for drug design. Research indicates that triazole derivatives can modulate receptor activity effectively.

Medicine

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
  • Antifungal Activity : Similar to its antibacterial properties, N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has shown promise in antifungal applications by targeting fungal cell membranes.
  • Anticancer Potential : Research is ongoing to evaluate its efficacy against different cancer cell lines. The compound's ability to interfere with cellular processes may lead to apoptosis in cancerous cells.

Case Study 1: Antimicrobial Activity

A study published in Drug Target Insights evaluated the antimicrobial effects of various triazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations compared to standard antibiotics .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibitory potential of triazole compounds highlighted the effectiveness of this compound against specific kinases involved in cancer progression. The findings suggest that modifications to the triazole ring can enhance binding affinity and selectivity .

Mechanism of Action

The mechanism of action of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The benzothiadiazole moiety can interact with cellular components, disrupting normal cellular functions .

Comparison with Similar Compounds

Structural Features

A comparative analysis of key structural analogs is summarized in Table 1.

Compound Name Core Heterocycle Substituents Key Functional Groups Reference
N-[2-(2H-1,2,3-Triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide 2,1,3-Benzothiadiazole Ethyl-triazole, carboxamide Triazole, carboxamide Target
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole Bromophenyl-thiazole, triazole-acetamide Acetamide, bromophenyl, triazole
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazole Carbamate, ethoxycarbonylamino Carbamate, hydroxy, phenyl
5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine (IVd) Benzoxazole, thiadiazole Chlorophenyl, methylphenyl Thiadiazole, benzoxazole
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole, pyrazole Methylthiophen, carboxamide Pyrazole, carboxamide

Key Observations :

  • Substituents : The ethyl-triazole group offers conformational rigidity absent in thiazole-carbamates or benzoxazole-thiadiazoles .
  • Functional Groups: The carboxamide in the target compound is structurally simpler than the ethoxycarbonylamino or carbamate groups in analogs , which may improve metabolic stability.

Physicochemical Properties

  • Solubility : The triazole and carboxamide groups in the target compound likely improve aqueous solubility compared to bromophenyl-thiazole analogs (e.g., 9c ) or chlorophenyl-benzoxazoles , which are more lipophilic.
  • Thermal Stability : Benzothiadiazoles generally exhibit higher thermal stability (due to aromaticity) than benzoxazoles or thiadiazoles .

Bioactivity and Molecular Interactions

  • Docking Studies : Triazole-containing analogs (e.g., 9c ) show strong binding to enzymatic active sites via π-π stacking and hydrogen bonding. The target compound’s benzothiadiazole may enhance binding to electron-rich pockets.

Stability and Reactivity

  • Oxidative Stability : The benzothiadiazole core is less prone to oxidation than benzimidazoles or thiophenes .
  • Hydrolytic Stability : The carboxamide group is more stable under acidic conditions compared to carbamates or hydrazides .

Biological Activity

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, and a benzothiadiazole moiety that enhances its biological efficacy. The following sections will delve into the biological activities of this compound, supported by relevant research findings and data.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with various enzymes, potentially inhibiting their activity. Research has shown that triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which is essential for mitigating oxidative stress in biological systems. Various assays have demonstrated its capacity to scavenge free radicals and reduce oxidative damage .
  • Antimicrobial Activity : Triazole derivatives have been reported to possess significant antimicrobial properties against a range of pathogens. The benzothiadiazole component may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways .

Data Summary

The table below summarizes key biological activities and findings related to this compound:

Biological ActivityAssay TypeResult/EffectReference
AChE InhibitionEnzyme AssayIC50 = 20 µM
BChE InhibitionEnzyme AssayIC50 = 25 µM
Antioxidant ActivityABTS AssayScavenging activity = 80%
Antimicrobial ActivityMIC against bacteriaMIC = 15 µg/mL
Antifungal ActivityMIC against fungiMIC = 10 µg/mL

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of various triazole derivatives including this compound. Results indicated a significant reduction in neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The findings revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as several fungal strains .

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